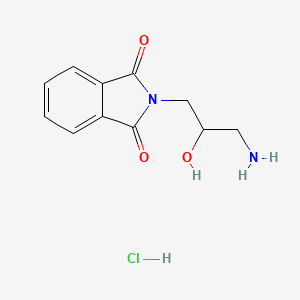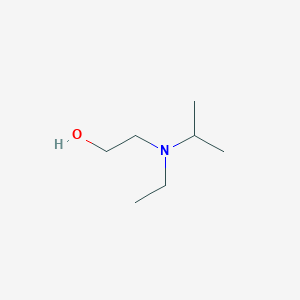![molecular formula C12H19NO B3257438 2-[Methyl-(1-phenyl-propyl)-amino]-ethanol CAS No. 288851-67-2](/img/structure/B3257438.png)
2-[Methyl-(1-phenyl-propyl)-amino]-ethanol
Descripción general
Descripción
2-[Methyl-(1-phenyl-propyl)-amino]-ethanol, also known as Methamphetamine, is a synthetic drug that stimulates the central nervous system. It is a highly addictive substance that has been abused for recreational purposes due to its euphoric effects. However, Methamphetamine has also been studied for its potential therapeutic applications in treating various medical conditions.
Mecanismo De Acción
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline acts on the central nervous system by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in the euphoric effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline. However, chronic use of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline can lead to neurotoxicity and damage to the dopaminergic system.
Biochemical and Physiological Effects
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline has various biochemical and physiological effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness. Chronic use of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline can lead to neurotoxicity, cognitive impairment, and psychiatric disorders such as psychosis and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline has been used in various laboratory experiments to study its effects on the central nervous system and potential therapeutic applications. However, the abuse potential and adverse effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline limit its use in clinical research.
Direcciones Futuras
Future research on 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline should focus on developing safer and more effective drugs that target the dopaminergic system without the adverse effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline. This includes the development of drugs that selectively target specific neurotransmitter systems and the use of non-invasive brain stimulation techniques to modulate the dopaminergic system. Additionally, research should focus on identifying biomarkers for 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline use and developing effective treatment strategies for 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline addiction.
In conclusion, 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline is a synthetic drug that has both recreational and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on developing safer and more effective drugs and treatment strategies for 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline addiction.
Aplicaciones Científicas De Investigación
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline has been studied for its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its neuroprotective effects in treating Parkinson's disease and Alzheimer's disease. However, the abuse potential and adverse effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline have limited its clinical use.
Propiedades
IUPAC Name |
2-[methyl(1-phenylpropyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-12(13(2)9-10-14)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYMYKJQYHCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257367.png)
![N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3257370.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)
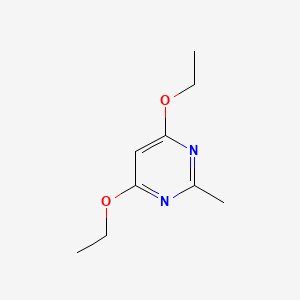
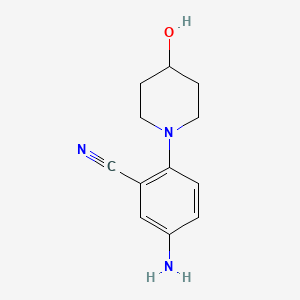
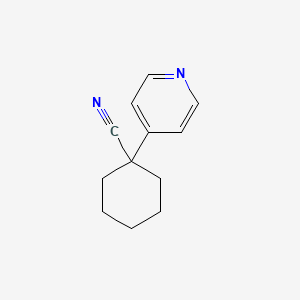


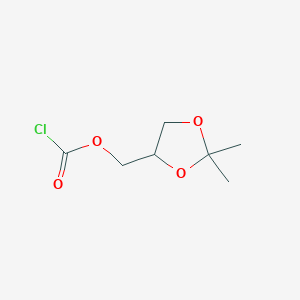

![1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-](/img/structure/B3257441.png)
